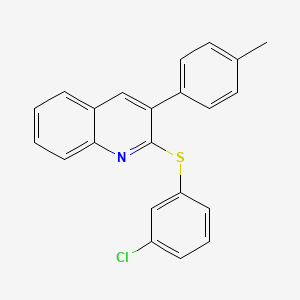

3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)sulfanyl-3-(4-methylphenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNS/c1-15-9-11-16(12-10-15)20-13-17-5-2-3-8-21(17)24-22(20)25-19-7-4-6-18(23)14-19/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVBXOJVOTVLBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the 3-chlorophenyl and 4-methylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), sulfonating agents (SO3/H2SO4).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Nitro derivatives, halogenated derivatives, sulfonated derivatives.

Scientific Research Applications

The applications of 3-chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide are primarily in scientific research, particularly in the context of synthesizing organic compounds and investigating treatments for various diseases [3, 5].

Scientific Research Applications

Synthesis of Organic Compounds

this compound is used as a chemical intermediate in the synthesis of complex organic molecules [3, 5].

- Catalysis : Sulfides, including this compound, can be oxidized to sulfoxides using nanocatalysts . For instance, a study reported the use of a ZnFe2O4@SiO2@L-lysine@SO3H nanocatalyst for the efficient oxidation of sulfides . This nanocatalyst allows for high yield, simple procedures, and can be reused multiple times without significant loss of activity .

Medical Research

Sulfide compounds have demonstrated potential applications in treating diseases .

- Potential Therapeutic Applications : Sulfide compounds are being explored for their potential in treating Alzheimer's, Parkinson's, cancer, and HIV .

Data Table

Due to the limited information available within the search results, a comprehensive data table cannot be constructed. Additional experimental data would be needed to assess specific applications and properties of this compound.

Mechanism of Action

The mechanism of action of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

3-[(4-Chlorophenyl)sulfanyl]-2-phenylquinoline

- Structure: Quinoline core with a 4-chlorophenylsulfanyl group at position 3 and a phenyl group at position 2.

- Key Differences : The target compound replaces the 4-chlorophenyl with a 3-chlorophenyl group and substitutes the phenyl at position 3 with a 4-methylphenyl.

- The methyl group enhances lipophilicity, which could improve membrane permeability .

2,6-Dichlorophenyl 3-[3-(Trifluoromethyl)phenyl]-2-Quinolinyl Sulfide

- Structure: Quinoline with a 2,6-dichlorophenylsulfanyl group at position 2 and a 3-(trifluoromethyl)phenyl group at position 3.

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, whereas the target compound’s 4-methylphenyl is electron-donating.

- Implications : The trifluoromethyl group increases metabolic stability but may reduce solubility. The target compound’s methyl group balances lipophilicity and solubility .

Table 1: Structural and Property Comparison of Quinoline Sulfides

Non-Quinoline Sulfides with Chlorophenyl Groups

3-Chlorophenyl Methyl Sulfide

- Structure : Simple sulfide with 3-chlorophenyl and methyl groups.

- Comparison: Lacks the quinoline core but shares the 3-chlorophenylsulfanyl moiety.

- Used in studies of singlet excited state decay (rate constant: 13.14) .

4-Chlorophenyl Phenyl Sulfide

- Structure : Sulfide with 4-chlorophenyl and phenyl groups.

- Comparison : Positional isomerism (4-Cl vs. 3-Cl) affects electronic distribution. The 4-chloro derivative exhibits a higher singlet decay rate (13.16 vs. 13.14) , suggesting subtle electronic effects on reactivity.

Pharmacological and Toxicological Profiles

While direct data on the target compound is absent, related 1,2,4-triazole derivatives with chlorophenyl and methylphenyl groups (e.g., compound 10a) exhibit anticonvulsant activity with a protection index (PI) of 4.5–5.9 and median toxic doses (TD₅₀) of 418.5–534.3 mg/kg . The quinoline core in the target compound may enhance CNS penetration compared to triazoles, though this requires validation.

Biological Activity

3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Synthesis

The compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves a multi-step organic synthesis process, which may include:

- Formation of the quinoline core : This is often achieved through cyclization reactions involving aniline derivatives.

- Substitution reactions : Chlorination and methylation steps are employed to introduce the chlorophenyl and methylphenyl groups.

Chemical Structure

The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- PC-3 (prostate cancer)

In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, with IC50 values ranging from 5.0 to 10.7 µM depending on the specific derivative and cell line tested .

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that this compound exhibits:

- Bactericidal effects against Gram-positive and Gram-negative bacteria.

- Antifungal activity , showing effectiveness against pathogenic fungi such as Candida species.

The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 1 to 8 µg/mL, indicating potent antimicrobial properties .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have suggested that it may inhibit key enzymes involved in cancer progression and microbial resistance, such as:

- Acetylcholinesterase (AChE) : Important in neurodegenerative diseases.

- Carbonic anhydrase : Involved in tumor growth and metastasis.

Inhibition assays have shown promising results with IC50 values comparable to established drugs .

Case Study 1: Anticancer Efficacy

In a study published in Nature Scientific Reports, researchers synthesized a series of quinoline derivatives, including this compound. The compounds were tested against MCF-7 cells, revealing that the compound induced significant cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Properties

A comparative study on various quinoline derivatives indicated that this compound exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in enhancing bioactivity .

Table 1: Biological Activity Summary of Quinoline Derivatives

Q & A

Basic: What are the validated synthetic routes for preparing 3-chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide?

Answer:

The synthesis typically involves coupling a quinoline scaffold with sulfanyl groups via nucleophilic substitution or metal-catalyzed cross-coupling. A common approach includes:

- Step 1: Chlorination of 4-methylphenyl precursors using FeCl₃ as a catalyst under controlled conditions (e.g., 60–80°C in dichloromethane) to introduce the chlorophenyl moiety .

- Step 2: Thiolation of the quinoline core at the 2-position using a sulfanylating agent (e.g., 4-methylphenyl disulfide) in the presence of a base like NaH or K₂CO₃ in DMF at 100°C .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and structural confirmation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced: How can crystallographic data discrepancies be resolved during structural refinement of this compound?

Answer:

Discrepancies in X-ray diffraction data (e.g., poor R-factors or electron density mismatches) can arise from disorder or twinning. Mitigation strategies include:

- Software Refinement: Use SHELXL for small-molecule refinement, employing restraints for disordered atoms and testing for twinning via the BASF parameter .

- Data Collection: Optimize crystal quality by adjusting crystallization solvents (e.g., DMSO/water mixtures) and collecting high-resolution data (≤1.0 Å) to reduce noise .

- Validation Tools: Cross-validate with PLATON’s ADDSYM to check for missed symmetry and CCDC’s Mercury for hydrogen-bonding networks .

Basic: Which spectroscopic and analytical methods are critical for confirming the compound’s structural integrity?

Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.5 ppm for quinoline and substituted phenyl groups) and sulfanyl-linked carbons (δ 120–140 ppm) .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

- X-ray Crystallography: Resolve bond lengths (e.g., C–S bond ≈1.78 Å) and dihedral angles to validate spatial arrangement .

Advanced: What strategies minimize side reactions during sulfanyl group introduction to the quinoline core?

Answer:

- Reagent Selection: Use arylthiols instead of disulfides to avoid oxidative byproducts.

- Catalytic Optimization: Employ CuI (5 mol%) in DMF at 80°C to enhance regioselectivity for the 2-position .

- Inert Atmosphere: Conduct reactions under nitrogen to prevent oxidation of sulfanyl intermediates to sulfoxides .

- Monitoring: Track reaction progress via TLC (silica, hexane/EtOAc 7:3) and quench with aqueous NH₄Cl to isolate intermediates .

Basic: How can researchers assess the biological activity of this quinoline derivative?

Answer:

- In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations via nonlinear regression .

- Target Identification: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or DNA topoisomerases, common targets for quinoline derivatives .

- Metabolic Stability: Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation, with LC-MS quantification of parent compound remaining after 1 hour .

Advanced: How can computational modeling optimize the compound’s pharmacokinetic properties?

Answer:

- ADME Prediction: Use SwissADME to calculate logP (target ≤5), topological polar surface area (TPSA <140 Ų), and blood-brain barrier permeability .

- Dynamics Simulations: Run molecular dynamics (GROMACS) to assess binding stability with target proteins over 100 ns trajectories .

- SAR Analysis: Modify substituents (e.g., replacing 4-methylphenyl with electron-withdrawing groups) and compare docking scores to improve potency .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage Conditions: Protect from light and moisture in amber vials at –20°C under argon.

- Degradation Monitoring: Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis byproducts (e.g., free thiols or quinoline oxides) .

Advanced: How can researchers address low yields in the final coupling step?

Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. DMSO) to improve reactant solubility.

- Catalyst Tuning: Replace Pd(OAc)₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for C–S bond formation at lower temperatures (50°C) .

- Microwave Assistance: Accelerate reactions using microwave irradiation (150°C, 30 min) to enhance conversion rates .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation: Use a fume hood for synthesis steps involving volatile reagents (e.g., thiols or chlorinated solvents) .

- Waste Disposal: Quench reaction residues with 10% NaHCO₃ before disposal in halogenated waste containers .

Advanced: How to design derivatives for enhanced bioactivity based on this scaffold?

Answer:

- Fragment Replacement: Substitute the 3-chlorophenyl group with fluorophenyl or trifluoromethyl groups to improve metabolic stability .

- Hybrid Molecules: Conjugate with known pharmacophores (e.g., morpholine or piperazine) via amide linkages to target specific receptors .

- Prodrug Strategy: Introduce ester moieties at the quinoline nitrogen to enhance solubility and in vivo release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.